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Compound of Interest

Compound Name: 4-Bromo-3-(trifluoromethyl)phenol

Cat. No.: B1289219 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the spectral data for 4-Bromo-3-
(trifluoromethyl)phenol (CAS No. 320-49-0). The document is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. It outlines

predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

alongside detailed experimental protocols for acquiring such spectra.

Please note: Publicly available experimental spectral data for 4-Bromo-3-
(trifluoromethyl)phenol is limited. The data presented in this guide is therefore predicted

based on established principles of spectroscopy and analysis of the compound's chemical

structure.

Compound Information
IUPAC Name: 4-Bromo-3-(trifluoromethyl)phenol

CAS Number: 320-49-0

Molecular Formula: C₇H₄BrF₃O

Molecular Weight: 241.01 g/mol

Physical Form: Solid
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Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-Bromo-3-
(trifluoromethyl)phenol. These predictions are derived from the analysis of its chemical

structure, including the substitution pattern of the aromatic ring and the electronic effects of the

bromo, trifluoromethyl, and hydroxyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.6 - 7.8 d 1H H-5

~ 7.2 - 7.4 d 1H H-2

~ 7.0 - 7.2 dd 1H H-6

~ 5.0 - 6.0 br s 1H -OH

¹³C NMR (Predicted)

Chemical Shift (δ) ppm Assignment

~ 155 - 158 C-1 (C-OH)

~ 135 - 138 C-5

~ 130 - 133 (q) C-3 (C-CF₃)

~ 125 - 128 C-6

~ 122 - 125 (q) -CF₃

~ 118 - 121 C-2

~ 115 - 118 C-4 (C-Br)

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3600 - 3200 Broad, Strong O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1585, 1500 - 1400 Medium to Strong Aromatic C=C stretch

1350 - 1150 Strong C-F stretch (trifluoromethyl)

1250 - 1000 Strong C-O stretch (phenolic)

1000 - 600 Medium to Strong C-Br stretch

900 - 675 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS) (Predicted)
m/z Relative Intensity (%) Fragment Assignment

240/242 High
[M]⁺ (Molecular ion, bromine

isotope pattern)

221/223 Medium [M-F]⁺

211/213 Medium [M-CHO]⁺

171 Medium [M-Br]⁺

69 High [CF₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation: Approximately 5-10 mg of 4-Bromo-3-(trifluoromethyl)phenol is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5

mm NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.[1]

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

resolution.

A standard pulse sequence is used to acquire the ¹H spectrum.

Key parameters include a spectral width of approximately 16 ppm, a sufficient number of

scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[2]

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each

unique carbon.

A wider spectral width (e.g., 0-200 ppm) is required.

A larger number of scans and a longer relaxation delay may be necessary due to the lower

natural abundance and longer relaxation times of the ¹³C nucleus.[2]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):
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Approximately 1-2 mg of 4-Bromo-3-(trifluoromethyl)phenol is finely ground with about

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.[3]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.[1]

Data Acquisition:

A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample is placed in the IR beam path.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ for a number of co-

added scans to improve the signal-to-noise ratio.[4]

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).[5][6] For solid

samples, a direct probe is common.[5]

Ionization (Electron Ionization - EI):

The sample is vaporized in the ion source.[7]
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The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.[8][9]

Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer

(e.g., quadrupole, time-of-flight) is used.

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer

based on their mass-to-charge ratio (m/z).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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